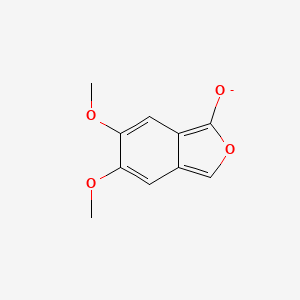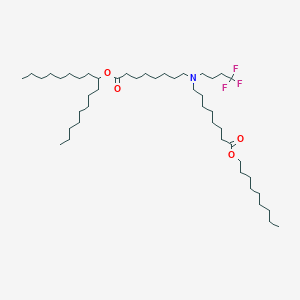
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a long aliphatic chain and multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate typically involves multi-step organic reactions. The process begins with the preparation of the core aliphatic chain, followed by the introduction of functional groups through various chemical reactions such as esterification, amidation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler molecules by adding hydrogen or removing oxygen.
Substitution: Functional groups within the molecule can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including interactions with proteins and cell membranes.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a component of lipid nanoparticles.
Industry: Utilized in the development of advanced materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s long aliphatic chain and functional groups enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-bromooctanoate: A related compound used in lipid nanoparticle construction and modification.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another similar molecule with comparable structural features.
Uniqueness
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(4,4,4-trifluorobutyl)amino)octanoate stands out due to its unique combination of functional groups and long aliphatic chain, which confer distinct physicochemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound for further exploration.
Properties
Molecular Formula |
C46H88F3NO4 |
|---|---|
Molecular Weight |
776.2 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(4,4,4-trifluorobutyl)amino]octanoate |
InChI |
InChI=1S/C46H88F3NO4/c1-4-7-10-13-16-25-32-42-53-44(51)36-28-21-17-23-30-39-50(41-33-38-46(47,48)49)40-31-24-18-22-29-37-45(52)54-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43H,4-42H2,1-3H3 |
InChI Key |
VELWNZIYXUJVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


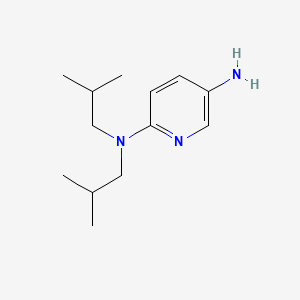
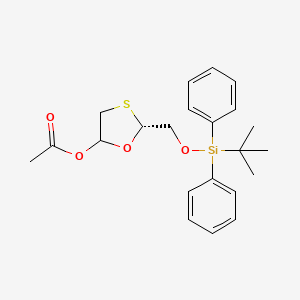
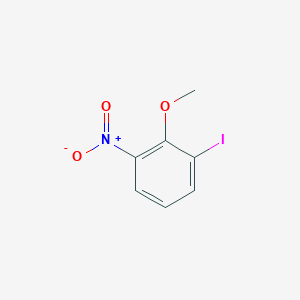
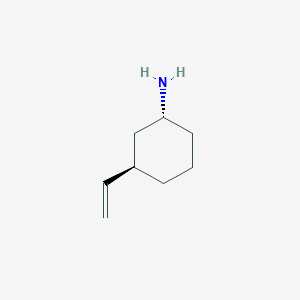
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
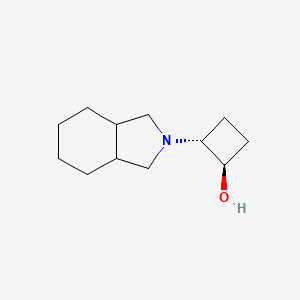
![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
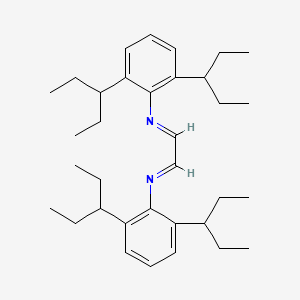
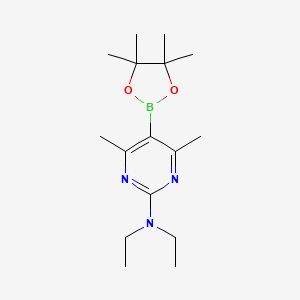
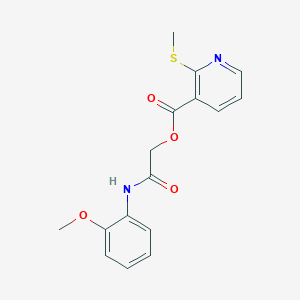

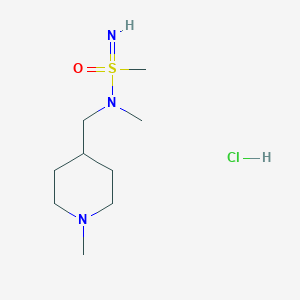
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
